molecular formula C14H9BrINO3 B12597177 3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid CAS No. 649560-33-8

3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid

Cat. No.: B12597177
CAS No.: 649560-33-8
M. Wt: 446.03 g/mol
InChI Key: AKXFVKSDSBMLSU-UHFFFAOYSA-N
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Description

3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes bromine, iodine, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid typically involves multiple steps:

    Formation of the cyclohexa-2,4-dien-1-ylidene intermediate: This step involves the bromination and iodination of a cyclohexadiene derivative under controlled conditions.

    Amination reaction: The intermediate is then reacted with an amine to form the desired amino derivative.

    Coupling with benzoic acid: The final step involves coupling the amino derivative with benzoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,4-dien-1-ylidene moiety.

    Reduction: Reduction reactions can target the bromine and iodine substituents, leading to dehalogenation.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and sulfuric acid are employed for substitution reactions.

Major Products

    Oxidation: Products may include various oxidized derivatives of the original compound.

    Reduction: Dehalogenated products are common.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(3-Bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid
  • 3-{[(3-Iodo-5-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid
  • 3-{[(3-Bromo-5-fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid

Uniqueness

The uniqueness of 3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid lies in its specific halogenation pattern, which imparts distinct chemical and biological properties. The presence of both bromine and iodine atoms in the structure can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

649560-33-8

Molecular Formula

C14H9BrINO3

Molecular Weight

446.03 g/mol

IUPAC Name

3-[(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C14H9BrINO3/c15-10-4-9(13(18)12(16)6-10)7-17-11-3-1-2-8(5-11)14(19)20/h1-7,18H,(H,19,20)

InChI Key

AKXFVKSDSBMLSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C(=CC(=C2)Br)I)O)C(=O)O

Origin of Product

United States

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